3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide is an organic compound with a complex structure that includes an amine group, a hydroxyethoxy group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The amine and hydroxyethoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-hydroxyethoxy)ethyl)amine: Similar structure but lacks the benzamide moiety.
N-(2-hydroxyethyl)-4-methylbenzamide: Similar structure but lacks the hydroxyethoxy group.
Uniqueness
3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide is unique due to the presence of both the hydroxyethoxy and benzamide groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse interactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-amino-N-[2-(2-hydroxyethoxy)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C12H18N2O3/c1-9-2-3-10(8-11(9)13)12(16)14-4-6-17-7-5-15/h2-3,8,15H,4-7,13H2,1H3,(H,14,16) |
InChI Key |
FMZHNACLPLZECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.